N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide is a chemical compound with a unique structure that includes a pyridine ring substituted with a methyl group and an N-oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide typically involves the reaction of 6-methylpyridin-2-ylmethanamine with an oxidizing agent. One common method is to use hydrogen peroxide or a peracid as the oxidizing agent under controlled conditions to introduce the N-oxide functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: 6-methylpyridin-2-ylmethanamine.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide involves its interaction with molecular targets through its N-oxide functionality. This group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pyridine ring can also engage in π-π stacking and hydrogen bonding, affecting its binding affinity to various targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylmethanimine: A simpler imine with similar reactivity but lacking the pyridine ring.
6-Methylpyridin-2-ylmethanamine: The parent amine without the N-oxide group.
N-Methyl-1-(pyridin-2-yl)methanamine: A related compound with a different substitution pattern.
Uniqueness
N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide is unique due to the presence of both the N-oxide group and the methyl-substituted pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
22119-48-8 |
---|---|
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
N-methyl-1-(6-methylpyridin-2-yl)methanimine oxide |
InChI |
InChI=1S/C8H10N2O/c1-7-4-3-5-8(9-7)6-10(2)11/h3-6H,1-2H3 |
InChI-Schlüssel |
LYDLITRBOHHGOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C=[N+](C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.